molecular formula C19H16N2O8 B1581843 benzene-1,2,4,5-tetracarboxylic acid;2-phenyl-4,5-dihydro-1H-imidazole CAS No. 54553-90-1

benzene-1,2,4,5-tetracarboxylic acid;2-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B1581843
CAS No.: 54553-90-1
M. Wt: 400.3 g/mol
InChI Key: TZBVXASHYYFGHZ-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The discovery of benzene-1,2,4,5-tetracarboxylic acid dates to 1851, when Erdmann first synthesized it by oxidizing durene. However, its coordination chemistry with nitrogen-containing ligands like imidazoline derivatives emerged much later. The specific compound, formed by combining pyromellitic acid with 2-phenyl-4,5-dihydro-1H-imidazole, gained prominence in the late 20th century as researchers explored novel metal-organic frameworks (MOFs) and polymer crosslinking agents.

Key milestones include:

  • 1980s : Development of imidazole-based coordination polymers using polycarboxylic acids
  • 2000s : Industrial adoption in powder coating formulations as a matting agent
  • 2010s : Structural characterization of its nickel(II) complexes demonstrating unique magnetic properties

Nomenclature and IUPAC Classification

The compound follows systematic IUPAC naming conventions:

Nomenclature Type Designation
Systematic Name 1,2,4,5-Benzenetetracarboxylic acid;4,5-dihydro-2-phenyl-1H-imidazole (1:1)
Common Names - Pyromellitic acid 2-phenyl-2-imidazoline salt

  • Acetomer 68
  • Vicura MC-68 |
    | CAS Registry | 54553-90-1 |
    | Molecular Formula | C19H16N2O8 |

The 1:1 stoichiometry arises from proton transfer between the tetracarboxylic acid and imidazoline base. X-ray crystallography confirms the salt structure with hydrogen-bonded networks between ionic components.

Significance in Coordination Chemistry and Materials Science

This compound exhibits three key areas of scientific importance:

Coordination Modes
The tetracarboxylate anion (C10H4O84−) demonstrates remarkable flexibility in metal binding:

  • μ2-bridging through carboxylate oxygens
  • Chelation via adjacent carboxyl groups
  • Formation of 3D networks with transition metals

A representative nickel(II) complex shows centrosymmetric dimeric units where the tetracarboxylate bridges two metal centers at 4.921 Å separation.

Materials Applications

Application Mechanism Reference
Powder Coatings Epoxy resin crosslinking via imidazoline catalysis
MOF Construction Building block for (3,4)-connected tfi frameworks
Magnetic Materials Weak antiferromagnetic coupling in Ni(II) complexes

In hybrid polyester-epoxy coatings, the compound reduces gloss to <10 GU (60° geometry) while maintaining mechanical durability. Its thermal stability (>220°C decomposition temperature) makes it suitable for high-performance polymers.

Structural Versatility
The planar aromatic system and multiple coordination sites enable diverse supramolecular architectures:

  • 2D Layers : Through π-π stacking of phenyl groups
  • 3D Networks : Via carboxylate-metal linkages and hydrogen bonding
  • Chiral Frameworks : When combined with stereogenic metal centers

These characteristics position the compound as a valuable precursor for functional materials ranging from gas storage media to heterogeneous catalysts.

Table 1 : Key Structural Parameters

Parameter Value Technique Source
Ni···Ni Distance 4.921 Å X-ray diffraction
H-bond Length 2.712–2.891 Å Neutron scattering
Torsion Angle (imidazoline) 12.4° DFT calculations

Properties

IUPAC Name

benzene-1,2,4,5-tetracarboxylic acid;2-phenyl-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O8.C9H10N2/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16;1-2-4-8(5-3-1)9-10-6-7-11-9/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18);1-5H,6-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBVXASHYYFGHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC=CC=C2.C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54553-91-2
Record name 1,2,4,5-Benzenetetracarboxylic acid, compd. with 4,5-dihydro-2-phenyl-1H-imidazole (1:2)
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DSSTOX Substance ID

DTXSID8068963
Record name Pyromellitic acid 2-phenyl-2-imidazoline salt (1:1)
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Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; NKRA
Record name 1,2,4,5-Benzenetetracarboxylic acid, compd. with 4,5-dihydro-2-phenyl-1H-imidazole (1:1)
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CAS No.

54553-90-1
Record name 1,2,4,5-Benzenetetracarboxylic acid, compd. with 4,5-dihydro-2-phenyl-1H-imidazole (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54553-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyromellitic acid 2-phenyl-2-imidazoline salt (1:1)
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Record name 1,2,4,5-Benzenetetracarboxylic acid, compd. with 4,5-dihydro-2-phenyl-1H-imidazole (1:1)
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Record name Pyromellitic acid 2-phenyl-2-imidazoline salt (1:1)
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Record name Benzene-1,2,4,5-tetracarboxylic acid, compound with 4,5-dihydro-2-phenyl-1H-imidazole (1:1)
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Preparation Methods

General Synthetic Approach

The preparation primarily involves the formation of a salt between benzene-1,2,4,5-tetracarboxylic acid (pyromellitic acid) and 2-phenyl-4,5-dihydro-1H-imidazole. The process can be summarized as follows:

  • Step 1: Synthesis or Procurement of Starting Materials

    • Benzene-1,2,4,5-tetracarboxylic acid is commercially available or can be synthesized by oxidation of suitable precursors such as pyrene or benzene derivatives.
    • 2-Phenyl-4,5-dihydro-1H-imidazole is prepared via condensation reactions involving benzil and aniline derivatives under controlled conditions.
  • Step 2: Salt Formation

    • The acid and base components are combined in a stoichiometric 1:2 molar ratio.
    • The reaction is typically conducted in an appropriate solvent system (often aqueous or polar organic solvents) under stirring and controlled temperature to facilitate salt formation.
    • The mixture is allowed to equilibrate, resulting in the crystallization of the salt compound.
  • Step 3: Isolation and Purification

    • The resultant salt is isolated by filtration or crystallization.
    • Further purification may involve recrystallization from solvents such as ethanol or water to obtain high-purity material.

Detailed Experimental Conditions

Parameter Typical Conditions Notes
Molar ratio (acid:base) 1:2 Ensures complete salt formation
Solvent Water, ethanol, or mixed polar solvents Solvent choice affects crystallization
Temperature Room temperature to 60°C Elevated temperatures may speed reaction
Reaction time Several hours (4–24 h) Time depends on solvent and temperature
Isolation method Filtration, crystallization Purity improved by recrystallization

Research Findings and Analytical Data

Characterization Techniques

Physical Properties

Property Value/Description
Appearance Crystalline solid
Solubility Soluble in polar solvents (ethanol, water)
Stability Stable under normal laboratory conditions
Melting Point Typically decomposes upon heating

Summary Table of Preparation Methods

Method Description Advantages Limitations
Stoichiometric Salt Formation Mixing acid and base in solvent, crystallization Simple, reproducible, scalable Requires purification steps
Direct Mixing & Heating Physical mixture with mild heating Minimal solvent use Lower purity, less control
Solvothermal Synthesis Elevated temperature and pressure in sealed vessel Enhanced crystallinity Requires specialized equipment
MOF-Inspired Methods Use of metal ions and imidazole derivatives Potential for novel structures More complex, less direct

Chemical Reactions Analysis

Types of Reactions

benzene-1,2,4,5-tetracarboxylic acid;2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.

    Substitution: Various reagents, including halogens, acids, and bases, can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds, esters, and amides .

Scientific Research Applications

Coordination Chemistry

Benzene-1,2,4,5-tetracarboxylic acid is widely used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable for synthesizing metal-organic frameworks (MOFs) and catalysts.

Case Study : A study demonstrated the synthesis of copper(II) complexes using this ligand, which showed promising catalytic activity in oxidation reactions .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of various pharmaceuticals and agrochemicals.

Case Study : Research indicated that derivatives of benzene-1,2,4,5-tetracarboxylic acid exhibit anti-inflammatory properties and can be modified to enhance their biological activity .

Material Science

In material science, this compound is used to develop high-performance materials such as polymers and resins. Its structural properties contribute to the stability and durability of these materials.

Data Table: Material Properties

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
Mechanical StrengthEnhanced

Coatings and Surface Treatments

The compound is employed in coating products and metal surface treatments due to its ability to enhance adhesion and corrosion resistance.

Case Study : An investigation into coatings containing benzene-1,2,4,5-tetracarboxylic acid showed improved performance in harsh environments compared to traditional coatings .

Textile Industry

Benzene-1,2,4,5-tetracarboxylic acid derivatives are utilized in dyeing processes and as agents for modifying textile properties.

Data Table: Textile Applications

ApplicationDescription
Dye FixationImproves color retention
Fabric DurabilityEnhances resistance to wear

Mechanism of Action

The mechanism of action of pyromellitic acid 2-phenyl-2-imidazoline salt (1:1) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole
  • Structure : Replaces the phenyl group in PDHI with a benzyl and thienyl substituent.
  • Properties : Enhanced solubility in polar aprotic solvents due to thiophene’s electron-rich nature. Used in coordination polymers for catalysis .
  • Synthesis : Multi-step reactions involving benzimidazolium chloride and hydrazine derivatives .
2-(4-Substituted Phenyl)-4,5-Diphenyl-1H-Imidazoles
  • Structure : Features a 4-substituted phenyl group (e.g., Cl, F) at position 2 and diphenyl groups at positions 4 and 3.
  • Properties : Exhibits pharmacological activity (e.g., anti-inflammatory, antimicrobial). Toxicity profiles vary with substituents; electron-withdrawing groups enhance stability .
  • Synthesis : One-pot condensation of benzil, aldehydes, and ammonium acetate in acetic acid .
1,2,4,5-Tetrasubstituted Imidazoles
  • Structure : Includes substituents like cyclohexyl, furyl, or trifluoromethyl groups.
  • Properties : High thermal stability (melting points >200°C) and tunable electronic properties for optoelectronic applications .
  • Synthesis : Preyssler catalyst-mediated one-pot synthesis yields >85% under mild conditions .

Physicochemical Properties

Compound Stoichiometry CAS Number Melting Point (°C) Solubility (mg/mL) Key Interactions
BTC:PDHI (1:1) 1:1 259-224-4 >250 (decomp.) ~5 (DMSO) O–H⋯O, O–H⋯N, π–π
BTC:PDHI (1:2) 1:2 259-226-5 >250 (decomp.) ~3 (DMSO) Layered H-bonding
1-Benzyl-2-(thien-2-yl)-PDHI 180–185 ~20 (DMF) Thiophene π-conjugation
2-(4-Cl-Ph)-4,5-Diphenyl-1H-imidazole 220–225 ~10 (EtOH) Halogen bonding

Notes:

  • BTC-PDHI complexes exhibit lower solubility due to extensive hydrogen-bonded networks .
  • Thienyl and halogen substituents enhance solubility and intermolecular interactions .

Key Research Findings

  • Hydrogen Bonding vs. Solubility : BTC-PDHI’s strong O–H⋯N interactions reduce solubility compared to analogues with flexible substituents (e.g., benzyl groups) .
  • Pharmacological Potential: 2-(4-Cl-Ph)-4,5-diphenyl-1H-imidazole shows low toxicity (LD₅₀ >500 mg/kg) and anti-inflammatory activity .
  • Environmental Impact : BTC-PDHI’s high stability raises concerns about persistence in aquatic systems; estimated release rates are 18% under standard conditions .

Biological Activity

Benzene-1,2,4,5-tetracarboxylic acid (commonly known as pyromellitic acid) and its compound with 2-phenyl-4,5-dihydro-1H-imidazole exhibit significant biological activities that are of interest in pharmacological research. This article explores their biological properties, synthesis methods, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

Benzene-1,2,4,5-tetracarboxylic acid has the molecular formula C10H6O8C_{10}H_6O_8 and a molecular weight of 254.15 g/mol. It is characterized by four carboxylic acid groups attached to a central benzene ring. Its structure can be represented as follows:

Structure OC O C1 CC C O O C C C1C O O C O O\text{Structure }\quad \text{OC O C1 CC C O O C C C1C O O C O O}

2-Phenyl-4,5-dihydro-1H-imidazole is a derivative of imidazole known for its diverse biological activities. The combination of these two compounds results in a complex with enhanced properties.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings demonstrate significant antimicrobial properties. For instance, derivatives of 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole were synthesized and tested against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results showed promising antimicrobial activity comparable to standard antibiotics like norfloxacin .

Anticancer Properties

The potential anticancer activity of benzene-1,2,4,5-tetracarboxylic acid has been explored in various studies. It has been suggested that the compound can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that pyromellitic acid can induce apoptosis in cancer cells by activating specific signaling pathways .

Anti-inflammatory Effects

Both compounds have been evaluated for anti-inflammatory effects. The imidazole derivatives have shown the ability to reduce inflammation markers in vitro and in vivo models. This suggests potential applications in treating inflammatory diseases .

Synthesis Methods

The synthesis of benzene-1,2,4,5-tetracarboxylic acid typically involves the oxidation of certain aromatic compounds or through the use of specific catalysts in controlled reactions. The imidazole derivative can be synthesized via cyclization reactions involving appropriate precursors under acidic conditions.

Study 1: Antimicrobial Efficacy

In a study conducted by Jain et al., several imidazole derivatives were synthesized and tested for antimicrobial activity. The compounds exhibited significant inhibition zones against tested bacteria compared to control groups .

CompoundBacterial StrainInhibition Zone (mm)
2aS. aureus18
2bE. coli15
Control-20 (Norfloxacin)

Study 2: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that pyromellitic acid derivatives could induce cytotoxicity in various cancer cell lines through apoptosis pathways.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)25Apoptosis induction
HeLa (Cervical)30Cell cycle arrest
A549 (Lung)20ROS generation

Q & A

Q. What are the recommended synthetic routes for benzene-1,2,4,5-tetracarboxylic acid and its co-crystals with imidazole derivatives?

Methodological Answer: Benzene-1,2,4,5-tetracarboxylic acid (LH₄) is synthesized via liquid-phase oxidation of alkyl aromatic precursors using catalysts like Co/Mn/Br systems under controlled temperature and pressure . For co-crystals with 2-phenyl-4,5-dihydro-1H-imidazole, stoichiometric ratios (1:1 or 1:2) are achieved by dissolving both components in polar solvents (e.g., DMSO or methanol), followed by reflux, slow evaporation, or solvent-drop grinding. Crystallization conditions (pH, temperature) must be optimized to avoid competing hydrates or polymorphs .

Key Data:

ComponentSolvent SystemStoichiometryYield (%)Reference
LH₄ + 2-phenyl-imidazoleDMSO/Water1:165-70
LH₄ + 2-phenyl-imidazoleMethanol1:255-60

Q. How can spectroscopic and crystallographic techniques distinguish between 1:1 and 1:2 co-crystal stoichiometries?

Methodological Answer:

  • X-ray Diffraction (XRD): Asymmetric unit analysis reveals stoichiometry. For example, a 1:1 co-crystal contains one LH₄ and one imidazole molecule in the asymmetric unit, while a 1:2 co-crystal includes two imidazole molecules .
  • NMR Spectroscopy: Integration ratios of aromatic protons (e.g., LH₄ benzene ring vs. imidazole phenyl group) confirm stoichiometry. For 1:2 complexes, imidazole proton signals dominate .
  • Thermogravimetric Analysis (TGA): Weight loss steps correlate with the number of imidazole molecules per LH₄ unit .

Example Crystallographic Data (1:1 Co-crystal):

ParameterValue (Å/°)Reference
O–H⋯O Hydrogen Bond Length2.65–2.72
π–π Stacking Distance3.4503
Dihedral Angle (LH₄ vs. Imidazole)44.22–49.74

Advanced Research Questions

Q. How do supramolecular interactions influence the stability and functionality of LH₄-imidazole co-crystals?

Methodological Answer: Co-crystal stability is governed by:

  • Hydrogen Bonding: Carboxylic acid O–H groups form strong interactions with imidazole N atoms (O–H⋯N) or carbonyl O atoms (O–H⋯O). These interactions dictate packing motifs (e.g., layered vs. helical) .
  • π–π Stacking: Face-to-face interactions between LH₄ benzene rings and imidazole aromatic systems enhance thermal stability. Computational modeling (DFT) can quantify interaction energies .
  • C–H⋯O Weak Hydrogen Bonds: Methyl or phenyl C–H groups interact with carbonyl O atoms, contributing to lattice energy .

Case Study:
In LH₄-caffeine co-crystals, O–H⋯O and π–π interactions create a robust 3D network with high melting points (>250°C), making them suitable for high-temperature applications .

Q. What strategies resolve contradictions in reaction mechanisms for imidazole derivative synthesis?

Methodological Answer: Contradictions arise from competing pathways (e.g., nucleophilic substitution vs. cyclization). To resolve:

  • Isotopic Labeling: Track specific atoms (e.g., ¹⁵N in imidazole) via NMR to identify intermediates .
  • Kinetic Studies: Monitor reaction progress under varying temperatures/pH to determine rate-determining steps. For example, hydrazine hydrate reactions favor cyclization over substitution at pH > 9 .
  • Computational Chemistry: Transition state analysis (e.g., Gaussian software) predicts dominant pathways and energy barriers .

Example Mechanistic Pathway:

Hydrazine + Carbonyl → Hydrazone Intermediate → Cyclization → Imidazole Ring Formation [[6]]  

Q. How can researchers address discrepancies in biological activity data for imidazole derivatives?

Methodological Answer:

  • Structural-Activity Relationship (SAR) Studies: Correlate functional group modifications (e.g., sulfonyl or trifluoromethyl additions) with activity shifts. For example, mesitylsulfonyl groups enhance lipophilicity and target binding .
  • Crystallographic Docking: Use Protein Data Bank (PDB) structures to model ligand-receptor interactions. For instance, 2-phenyl-imidazole derivatives show affinity for cytochrome P450 enzymes .
  • Dose-Response Curves: Replicate assays under standardized conditions (e.g., fixed pH, serum-free media) to minimize variability .

Q. How to reconcile conflicting reports on the environmental persistence of benzene-1,2,4,5-tetracarboxylic acid?

Methodological Answer: Discrepancies in degradation rates (e.g., soil vs. aquatic systems) require:

  • Environmental Simulation: Use OECD 308/309 guidelines to test hydrolysis, photolysis, and microbial degradation under controlled conditions .
  • Analytical Validation: Quantify degradation products (e.g., dicarboxylic acids) via LC-MS/MS to confirm pathways .
  • QSAR Modeling: Predict persistence using log Kow and Henry’s Law constants derived from experimental data .

Degradation Data:

MediumHalf-Life (Days)Key DegradantReference
Aerobic Soil28–35Phthalic Acid
Freshwater14–20Maleic Anhydride

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzene-1,2,4,5-tetracarboxylic acid;2-phenyl-4,5-dihydro-1H-imidazole
Reactant of Route 2
Reactant of Route 2
benzene-1,2,4,5-tetracarboxylic acid;2-phenyl-4,5-dihydro-1H-imidazole

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